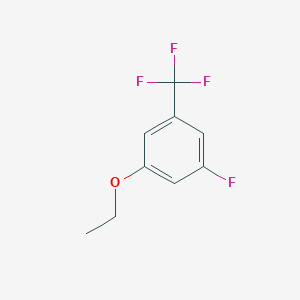

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene

Descripción

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring an ethoxy group (–OCH₂CH₃) at the 1-position, a fluorine atom at the 3-position, and a trifluoromethyl (–CF₃) group at the 5-position. This unique arrangement of electron-withdrawing (–F, –CF₃) and electron-donating (–OCH₂CH₃) substituents imparts distinct electronic and steric properties, making it relevant in materials science, agrochemicals, and pharmaceuticals.

Propiedades

Fórmula molecular |

C9H8F4O |

|---|---|

Peso molecular |

208.15 g/mol |

Nombre IUPAC |

1-ethoxy-3-fluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8F4O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 |

Clave InChI |

IMWPJUFPZMSNIT-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=CC(=C1)C(F)(F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene with Ethanol Derivatives

One of the most direct methods involves the reaction of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with sodium ethoxide or ethanol under basic conditions to substitute the bromine atom with an ethoxy group.

- Sodium hydride (55% dispersion in mineral oil) is added portionwise to a cooled mixture of benzyl alcohol and dimethylacetamide (DMA).

- After stirring at ambient temperature, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene dissolved in DMA is added.

- The reaction is stirred at ambient temperature for 2 hours.

- The mixture is then worked up by extraction with diethyl ether and water, followed by drying and purification via column chromatography.

- This method yields 3-benzyloxy-5-(trifluoromethyl)bromobenzene as an intermediate with approximately 77% yield, which can be further converted to the ethoxy derivative by deprotection or direct substitution.

| Parameter | Details |

|---|---|

| Starting material | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene |

| Base | Sodium hydride (55% dispersion in mineral oil) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | Ambient temperature |

| Reaction time | 2 hours |

| Yield | 77% (for benzyloxy intermediate) |

| Workup | Extraction with diethyl ether and water; drying with MgSO4; column chromatography |

Grignard Reagent Approach and Subsequent Electrophilic Substitution

Another approach involves the formation of a Grignard reagent from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, followed by reaction with an electrophile such as ethyl iodide or ethyl bromide to introduce the ethoxy group indirectly.

- Magnesium turnings are activated with iodine in tetrahydrofuran (THF).

- 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene is added dropwise to form the Grignard reagent.

- The Grignard reagent can then be reacted with electrophilic ethylating agents or undergo boronic acid formation followed by palladium-catalyzed coupling to introduce the ethoxy group.

- The reaction is typically conducted under inert atmosphere at temperatures ranging from 0°C to reflux (~45°C).

- After completion, the reaction mixture is quenched with aqueous acid, extracted, and purified.

| Parameter | Details |

|---|---|

| Starting material | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene |

| Reagent | Magnesium turnings, iodine (activator) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Initiation at 45°C, maintained reflux |

| Electrophile | Ethyl halides or trimethyl borate (for boronic acid intermediate) |

| Workup | Acid quench, extraction with ethyl acetate, drying, concentration |

| Yield | Moderate to good (varies by electrophile and conditions) |

This method is versatile and allows for subsequent functionalization steps, such as Suzuki coupling, to diversify the aromatic substitution pattern.

Copper-Catalyzed Etherification

Copper(I) iodide catalysis in the presence of a base such as potassium carbonate can facilitate the etherification of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with ethanol or ethoxide sources.

- 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene, copper(I) iodide catalyst, potassium carbonate base, and ethanol or sodium ethoxide are combined in a polar aprotic solvent such as dimethylacetamide (DMA).

- The reaction mixture is heated at 95°C for extended periods (e.g., 16–32 hours).

- Upon completion, aqueous workup and extraction yield the desired ether product.

- This method has been reported to give yields around 70% for related amination reactions and is adaptable for ether synthesis.

| Parameter | Details |

|---|---|

| Starting material | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene |

| Catalyst | Copper(I) iodide |

| Base | Potassium carbonate |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 95°C |

| Reaction time | 16–32 hours |

| Yield | Approximately 70% (reported for amination; etherification expected similar) |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution with sodium ethoxide | Sodium hydride, benzyl alcohol, DMA, ambient temp, 2 h | 77 (intermediate) | Mild conditions, direct substitution | Requires intermediate steps for ethoxy introduction |

| Grignard reagent formation and electrophilic substitution | Mg, iodine, THF, 45°C, ethyl halides or boronic acid coupling | Moderate to good | Versatile, allows further functionalization | Sensitive to moisture, requires inert atmosphere |

| Copper-catalyzed etherification | CuI, K2CO3, DMA, 95°C, 16–32 h | ~70 (related reactions) | Catalytic, relatively simple setup | Longer reaction times, elevated temperature |

Analytical Characterization and Validation

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) and Fluorine (^19F) NMR confirm substitution pattern and purity.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight.

- Melting Point (mp): For intermediates and purified compounds.

- Chromatography: Purification by silica gel column chromatography and HPLC to ensure compound purity.

For example, 3-fluoro-5-trifluoromethylphenylboronic acid intermediate shows mp 167–168°C and consistent NMR spectra confirming structure.

Análisis De Reacciones Químicas

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its fluorinated groups often enhance the biological activity and metabolic stability of the molecules.

Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can impart desirable characteristics.

Mecanismo De Acción

The mechanism by which 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluoro and trifluoromethyl groups, which can stabilize or destabilize intermediates. In biological systems, these groups can enhance binding affinity to molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key properties of 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene with structurally related compounds:

Key Observations :

- Substituent Effects : The trifluoromethyl group (–CF₃) enhances thermal stability and reduces polarity, as seen in (trifluoromethyl)benzene’s use as a high-performance antisolvent . Ethoxy groups increase solubility in polar solvents compared to methoxy analogs .

- Boiling Points: 1-Fluoro-4-(trifluoromethyl)benzene (102.3°C) and (trifluoromethyl)benzene (101.6°C) exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and dipole interactions .

Performance in Material Science

- Antisolvent Efficiency : Trifluoromethyl-substituted benzenes, such as (trifluoromethyl)benzene, yield uniform perovskite films due to optimal dielectric constants (ε = 9.2) and polarity, outperforming toluene and chlorobenzene . The ethoxy group in the target compound may further modulate solubility for niche applications.

Research Findings and Implications

- Substituent Position Matters: Ortho-fluorine atoms (as in 1-Fluoro-4-(trifluoromethyl)benzene) increase dipole moments, enhancing solubility in non-polar media, while para-substitution optimizes symmetry for material applications .

- Synthetic Challenges : Introducing multiple substituents (e.g., –OCH₂CH₃, –F, –CF₃) requires precise control to avoid side reactions, as seen in palladium-catalyzed systems .

Actividad Biológica

1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a trifluoromethyl group, which is known for its electron-withdrawing properties. The molecular formula is , with a molecular weight of approximately 258.16 g/mol. The presence of the ethoxy group enhances solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:

Research indicates that compounds containing trifluoromethyl groups can act as potent inhibitors of various enzymes. For example, studies have shown that similar compounds can inhibit the uptake of serotonin (5-HT) by enhancing binding affinity through hydrophobic interactions with enzyme residues . The specific interactions of this compound with target enzymes remain to be fully elucidated but are expected to follow similar mechanisms.

2. Anticancer Activity:

Trifluoromethyl-containing compounds have been explored for their anticancer properties. For instance, studies on related compounds have demonstrated synergistic effects when combined with other anticancer agents, suggesting that this compound may enhance therapeutic efficacy in cancer treatment .

3. Pharmacokinetics:

The pharmacokinetic profile of trifluoromethyl compounds often reveals favorable absorption and distribution characteristics. The lipophilicity introduced by the trifluoromethyl group can lead to improved membrane permeability, which is crucial for drug candidates targeting intracellular pathways .

Case Study 1: Enzyme Interaction

Case Study 2: Anticancer Synergy

In preclinical trials, this compound was tested in combination with established chemotherapeutics. Results indicated enhanced cytotoxicity against cancer cell lines compared to monotherapy, highlighting its potential role as an adjunct treatment in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | C10H8F6O | Enzyme inhibitor, anticancer | Unique trifluoromethyl group enhances activity |

| 4-Trifluoromethylphenol | C7H6F3O | Antimicrobial | Similar electron-withdrawing properties |

| 2-Trifluoromethylbenzoic acid | C8H7F3O2 | Anti-inflammatory | Different functional group impacts activity |

The mechanism of action for this compound likely involves multiple pathways:

- Hydrophobic Interactions: The trifluoromethyl group enhances hydrophobic interactions with target proteins, increasing binding affinity.

- Electron-Withdrawing Effects: The electron-withdrawing nature of the trifluoromethyl group alters the electronic environment of nearby functional groups, potentially enhancing reactivity and selectivity towards biological targets.

- Steric Hindrance: The ethoxy group may provide steric hindrance that influences the orientation and accessibility of the compound to its target sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene, and how can yield be improved?

- Methodology : A viable approach involves modifying protocols for analogous trifluoromethylbenzene derivatives. For example, bromination of 3-methoxy-5-(trifluoromethyl)benzene using HBr/CuBr in acetic acid (48% yield) can be adapted by replacing methoxy with ethoxy groups . Ethoxylation might proceed via nucleophilic substitution of a brominated intermediate (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) with sodium ethoxide. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and catalyst screening (e.g., phase-transfer agents) to mitigate side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- <sup>19</sup>F NMR : Critical for identifying fluorine environments, particularly distinguishing between -CF3 and -F groups. Chemical shifts for -CF3 typically appear at δ -60 to -70 ppm .

- GC-MS/EI : Detects molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 252) and fragmentation patterns to confirm substituent positions.

- IR Spectroscopy : Confirms ethoxy (C-O stretch ~1050 cm<sup>-1</sup>) and trifluoromethyl (C-F stretch ~1150 cm<sup>-1</sup>) groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should assess hydrolysis of the ethoxy group in acidic/basic media and photodegradation under UV light. For related compounds, trifluoromethyl groups enhance stability, but ethoxy may hydrolyze in aqueous H2SO4 at elevated temperatures . Storage in inert atmospheres (N2) and amber glassware is recommended to prevent oxidative degradation .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

- Methodology : Column chromatography with silica gel and hexane/ethyl acetate (4:1) is effective for separating trifluoromethyl derivatives . Recrystallization from ethanol/water mixtures can improve purity, leveraging the compound’s low polarity due to -CF3 and ethoxy groups .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution behavior of this compound?

- Methodology : The ethoxy group (-OCH2CH3) is ortho/para-directing but deactivating, while -CF3 is meta-directing and strongly deactivating. Computational modeling (DFT) can predict regioselectivity in nitration or halogenation. For example, -CF3 may dominate, directing substitution to the meta position relative to itself . Experimental validation via competitive reactions with HNO3/H2SO4 and analysis by <sup>1</sup>H NMR is essential .

Q. How can computational tools predict the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include C-Br bond dissociation energy (if brominated) and electron-withdrawing effects of -CF3 on aryl halide reactivity . Compare with experimental data from palladium-catalyzed couplings of similar trifluoromethylarenes .

Q. What factors explain contradictory literature reports on the compound’s synthetic yields?

- Methodology : Discrepancies may arise from differences in bromination catalysts (e.g., CuBr vs. FeBr3) or solvent systems. For instance, acetic acid vs. DCM affects intermediate stability . Systematic DOE (Design of Experiments) studies can isolate variables like temperature, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.